Ferric saccharate

Description

Historical Trajectories in Iron-Carbohydrate Complex Development

The therapeutic use of iron dates back over 300 years, initially based on the symbolic association of iron with strength. indianpediatrics.net In the early 19th century, Pierre Blaud developed iron pills, revolutionizing iron therapy. indianpediatrics.net The journey of parenteral iron preparations began in the early 20th century with ferric hydroxide (B78521), which was discontinued (B1498344) due to severe toxicity. indianpediatrics.net This led to the development of saccharated oxide of iron by Nissim in 1947, a precursor to modern iron-sucrose complexes. indianpediatrics.netresearchgate.net

The primary goal in the evolution of iron-carbohydrate complexes has been to enhance safety and efficacy. mdpi.com Early attempts with iron salts or un-complexed polynuclear ferric oxyhydroxide resulted in rapid, toxic iron release. mdpi.comd-nb.info The innovation of surrounding the iron core with a carbohydrate shell, such as sucrose (B13894), dextran (B179266), or gluconate, was a significant breakthrough. indianpediatrics.netresearchgate.netnih.gov This design mimics the structure of ferritin, the body's natural iron storage protein, where a protein shell encases an iron core. mdpi.comnih.gov Carbohydrates were chosen over proteins for parenteral preparations to avoid potential antigenic reactions. mdpi.com Over the decades, this has led to the development of second and third-generation iron-carbohydrate complexes with improved stability and slower iron release, thereby reducing adverse reactions. mdpi.comindianpediatrics.net

Academic Rationale for Investigating Ferric Saccharate

The scientific interest in this compound stems from its distinct physicochemical properties and its behavior as a non-biological complex drug (NBCD). d-nb.info These complexes consist of a polynuclear, non-ionic Fe(III)-oxyhydroxide core stabilized by a carbohydrate ligand. researchgate.net The nature of the carbohydrate shell is critical as it influences the complex's size, molecular weight, surface properties, and reactivity, which in turn affect its pharmacological effects. mdpi.com

A key area of investigation is the stability of the this compound complex. mdpi.comresearchgate.net The complex's stability is crucial for preventing the rapid release of large amounts of labile iron, which can be toxic. d-nb.infotga.gov.au Researchers study how factors like pH and dilution affect the integrity of the complex. mdpi.comresearchgate.net For instance, the high pH of iron sucrose preparations (≥10.5) facilitates the formation of hydrogen bonds between the ferric oxyhydroxide core and the sucrose, contributing to its stability. mdpi.com

Furthermore, the development of microencapsulated forms of this compound for oral administration is an active area of research. patsnap.comregulations.gov Microencapsulation aims to protect the iron from interactions with food components that can inhibit its absorption and to reduce the gastrointestinal side effects commonly associated with oral iron supplements. researchgate.netmdpi.comresearchgate.net Studies have shown that microencapsulated this compound can have bioavailability comparable to that of ferrous sulfate (B86663), the standard for oral iron supplementation, but with better tolerability. researchgate.netmdpi.com

Current Research Landscape of this compound Chemistry and Biology

The current research on this compound is multifaceted, exploring its synthesis, characterization, and biological interactions.

Synthesis and Characterization: this compound is typically synthesized by reacting ferric hydroxide with sucrose. smolecule.com The manufacturing process and the specific carbohydrate used significantly impact the final product's physicochemical properties. mdpi.com Techniques like gel permeation chromatography, X-ray diffraction, and Fourier-transform infrared spectroscopy are employed to characterize these complexes, assessing parameters such as molecular weight, iron core crystallinity, and the amount of labile iron. nih.gov

Biological Interactions and Cellular Uptake: A significant portion of current research focuses on the biological fate of this compound. After administration, the iron-carbohydrate complex is taken up by cells of the reticuloendothelial system, such as macrophages. oup.com The iron is then released from the complex, binds to transferrin, and is transported to the bone marrow for incorporation into hemoglobin. drugbank.com

Studies using cell lines like Caco-2 are investigating the cellular uptake mechanisms of different this compound formulations. researchgate.netacs.org Research suggests that nanoparticles with negatively charged shells may have increased uptake compared to those with neutral shells. acs.org The concept of "labile iron," which is not bound to transferrin and can catalyze the formation of reactive oxygen species, is another critical area of study. researchgate.netbioline.org.br Some studies have indicated that this compound infusion can lead to a transient increase in non-transferrin-bound iron (NTBI) and oxidative stress. researchgate.netbioline.org.br

Interactive Data Table: Physicochemical Properties of Iron-Carbohydrate Complexes

| Property | Iron Sucrose (this compound) | Sodium Ferric Gluconate | Iron Dextran |

| Molecular Weight | Lower | Lower | Higher |

| Ligand | Sucrose | Gluconate | Dextran |

| pH of Preparation | High (≥10.5) mdpi.com | Lower mdpi.com | Variable |

| Stability | Influenced by dilution mdpi.com | Shows instability at high temperatures mdpi.com | Very stable mdpi.com |

This table provides a simplified comparison of key properties. Actual values can vary based on specific manufacturing processes.

Structure

2D Structure

3D Structure of Parent

Propriétés

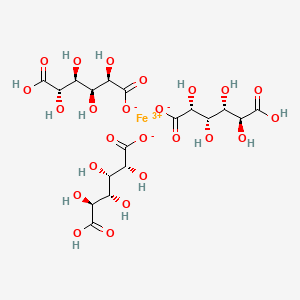

IUPAC Name |

iron(3+);(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H10O8.Fe/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDYWGSODBNAIE-BQGRAUOOSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FeO24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226021 | |

| Record name | Ferric saccharate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75050-77-0 | |

| Record name | Ferric saccharate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075050770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric saccharate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Advanced Manufacturing Methodologies of Ferric Saccharate Complexes

Industrial Synthesis and Process Optimization Techniques

The industrial-scale synthesis of ferric saccharate involves several key stages, each requiring optimization to ensure a consistent and high-quality product. The process generally starts with the reaction of an aqueous solution of a ferric salt (e.g., ferric chloride) with a base (e.g., sodium carbonate) to precipitate ferric oxyhydroxide. nih.gov This is followed by the reaction of the ferric oxyhydroxide with sucrose (B13894) in an aqueous medium.

Process optimization often involves the use of methodologies like response surface methodology (RSM) to identify the optimal conditions for the synthesis. researchgate.net This statistical approach allows for the systematic investigation of the effects of multiple variables on the yield and quality of the this compound complex. researchgate.net

Key parameters that are typically optimized include:

Temperature: The reaction temperature is critical. For instance, the initial reaction of ferric oxyhydroxide with sucrose may be carried out at a lower temperature (e.g., 15-40°C), followed by heating to a higher temperature (e.g., 85-100°C) to promote polymerization and complex formation. nih.govgoogle.com

pH: The pH of the reaction mixture is carefully controlled throughout the process. Initial pH may be adjusted to a range of 11.3-12.0, and then later adjusted to a range of 9.75-10.0. nih.gov

Molar Ratios: The ratio of sucrose to the ferric compound is a significant factor, with typical molar ratios ranging from 3.5 to 15. google.com

Isolation and Purification: After the complex is formed, it is isolated from the reaction mixture. This can be achieved by methods such as precipitation with an organic solvent like methanol, followed by filtration. nih.gov Further purification steps may be employed to remove any unreacted starting materials or byproducts.

The table below summarizes typical process parameters found in the industrial synthesis of this compound.

| Parameter | Value/Range | Reference |

| Initial Reactants | Ferric chloride, Sodium carbonate, Sucrose | nih.gov |

| Initial pH | 11.3 - 12.0 | nih.gov |

| Reaction Temperature | 15°C - 100°C | nih.govgoogle.com |

| Final pH | 9.75 - 10.0 | nih.gov |

| Molar Ratio (Sucrose:Ferric) | 3.5 - 15 | google.com |

| Isolation Method | Precipitation with organic solvent (e.g., methanol) | nih.gov |

Considerations for Reproducibility in this compound Synthesis

A significant challenge in the manufacturing of this compound is ensuring batch-to-batch reproducibility. This compound is classified as a non-biological complex drug (NBCD), meaning it consists of a mixture of different, but closely related, molecular structures. researchgate.net This inherent complexity makes it difficult to produce exact copies and presents challenges for demonstrating bioequivalence with innovator products. bosch-pharma.com

The synthesis of these iron-carbohydrate formulations is highly sensitive to manufacturing conditions. bosch-pharma.com Minor variations in parameters such as pH, temperature, and the rate of addition of reactants can lead to differences in the final product's molecular weight, particle size, and stability. bosch-pharma.com These variations, in turn, can impact the compound's performance.

Achieving reproducibility requires stringent process control and the use of advanced analytical techniques to characterize the product thoroughly. Techniques such as gel permeation chromatography (GPC), mass spectroscopy, and X-ray diffraction are employed to monitor and control the physicochemical properties of the this compound complex. nih.gov The establishment of well-defined manufacturing protocols and in-process controls is paramount to overcoming the challenges of reproducibility and ensuring the consistent quality of the final product.

Advanced Structural and Physicochemical Characterization of Ferric Saccharate Nanoparticles

Nanoparticle Architecture and Colloidal Nature

The complex core-shell structure is a defining feature of iron-carbohydrate drugs like ferric saccharate. epfl.ch These formulations are colloidal suspensions, and their stability is a key attribute. epfl.chmdpi.com

Iron-Oxyhydroxide Core Crystalline Structure and Morphology

The iron core of this compound nanoparticles is composed of polynuclear iron(III)-oxyhydroxide. researchgate.netnih.gov Studies using techniques like X-ray diffraction (XRD) have indicated that the iron core has a crystalline structure similar to akaganeite (β-FeOOH). researchgate.netresearchgate.net Cryogenic Transmission Electron Microscopy (cryo-TEM) has revealed that the iron cores of intravenous iron colloids, including those similar to this compound, have a spherical shape with an average size of approximately 2 nm and a narrow size distribution. researchgate.netnih.gov This advanced imaging technique preserves the native, frozen-hydrated state of the nanoparticles, preventing the aggregation and deformation that can occur with room temperature sample preparation methods. researchgate.net

Overall Particle Size Distribution and Molecular Weight Distribution

The molecular weight of these complexes is also a key characteristic. Gel permeation chromatography (GPC) is frequently used to determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn). scientificliterature.orgnih.gov For iron sucrose (B13894), the United States Pharmacopeia specifies a Mw between 34,000 and 60,000 Da and an Mn of not less than 24,000 Da. scientificliterature.org The ratio of Mw to Mn (polydispersity index) for iron sucrose should not be more than 1.7. scientificliterature.org

Table 1: Physicochemical Properties of Iron Sucrose Nanoparticles

| Parameter | Technique | Reported Value/Range | Reference |

|---|---|---|---|

| Iron Core Size | Cryo-TEM | ~2 nm | researchgate.netnih.gov |

| Hydrodynamic Diameter | DLS | 5.9 - 7.0 nm | scientificliterature.org |

| Weight-Average Molecular Weight (Mw) | GPC | 34,000 - 60,000 Da | scientificliterature.org |

| Number-Average Molecular Weight (Mn) | GPC | ≥ 24,000 Da | scientificliterature.org |

| Polydispersity Index (Mw/Mn) | GPC | ≤ 1.7 | scientificliterature.org |

Surface Charge and Colloidal Stability

The surface charge of this compound nanoparticles is a critical factor for their colloidal stability. cd-bioparticles.comrsc.org This charge is determined by the composition of the carbohydrate shell and the surrounding medium, particularly the pH. cd-bioparticles.comrsc.org The zeta potential is a measure of this surface charge and is used to predict the stability of colloidal dispersions. cd-bioparticles.comnanocomposix.com Nanoparticles with a sufficiently high positive or negative zeta potential (generally >+25 mV or <−25 mV) will repel each other, preventing aggregation and ensuring stability. cd-bioparticles.com Iron sucrose nanoparticles have been reported to have a slightly negative charge. scientificliterature.org The stability of these colloids is essential as aggregation can affect their properties and behavior. epfl.chrsc.org

Spectroscopic and Chromatographic Characterization Methodologies

A variety of analytical techniques are employed to characterize the complex structure of this compound. nih.gov These include chromatographic methods like GPC for molecular weight determination and spectroscopic methods for structural analysis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) for Carbohydrate Analysis and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the carbohydrate component of this compound. nih.govnih.govresearchgate.net Both 1H NMR and 13C NMR can provide detailed information about the structure and integrity of the sucrose shell. researchgate.netgoogle.com However, the paramagnetic nature of the ferric iron core complicates NMR analysis, causing significant line broadening and shifts in the spectra of the carbohydrate signals. researchgate.net

Interestingly, studies using 13C NMR have suggested that the carbohydrate molecules in some iron-carbohydrate preparations are not directly bonded to the ferric centers. nih.govresearchgate.net Instead, they are located outside the "blinded" region around the paramagnetic iron core. nih.govresearchgate.net This finding has led to the use of the Evans effect in NMR to measure the magnetic susceptibility of these solutions, providing another physicochemical parameter for characterization. nih.govresearchgate.net

X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) for Core Structure Elucidation

The fundamental structure of this compound consists of a central iron core surrounded by a carbohydrate shell. Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are indispensable tools for elucidating the morphology and crystalline nature of this iron core.

X-ray Diffraction (XRD) is employed to determine the crystalline structure of the iron core. For this compound and similar intravenous iron complexes, the iron core is not amorphous but consists of a polynuclear iron (III) oxyhydroxide. researchgate.net XRD patterns of these nanoparticles typically show broad diffraction peaks, a characteristic feature of nanocrystalline materials. The analysis of these patterns has identified the iron core's crystalline structure as being consistent with the β-FeOOH polymorph known as akaganeite. researchgate.netresearchgate.net In some cases, other iron phases like ferrihydrite have also been suggested. lcywzlzz.com The broad peaks in the diffractogram can make precise identification challenging, and the signal can be dominated by the largely amorphous carbohydrate component. lcywzlzz.com Major peaks confirming the presence of iron oxides have been identified at 2θ angles of approximately 24.65° and 38.2°. researchgate.net

| Parameter | Technique | Typical Finding | Reference |

| Core Morphology | TEM | Spherical, uniform iron cores within a carbohydrate shell | epfl.ch |

| Iron Core Diameter | TEM | ~3 ± 2 nm | researchgate.net |

| Overall Particle Diameter | TEM | ~7 ± 4 nm | mdpi.com |

| Core Crystalline Structure | XRD | Akaganeite (β-FeOOH) polynuclear iron oxyhydroxide | researchgate.netresearchgate.net |

| XRD Pattern Features | XRD | Broad diffraction peaks characteristic of nanomaterials | lcywzlzz.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule and to confirm the chemical structure of the components of the this compound complex. It provides information on the vibrations of chemical bonds in response to infrared radiation.

In the analysis of this compound, FTIR is used to confirm the identities of the iron oxyhydroxide core and the surrounding sucrose molecules. The spectra of carbohydrates like sucrose are known to be complex, featuring multiple C-O stretching peaks. spectroscopyonline.com The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent parts. A key application of FTIR is in the comparative analysis of different iron sucrose formulations, where it helps to establish their structural similarity. researchgate.netnih.gov

The spectra typically show a very broad and strong O-H stretching band in the region of 3500-3300 cm⁻¹, which is characteristic of the numerous hydroxyl groups in the sucrose molecule and adsorbed water. spectroscopyonline.com The region between 1200 and 1000 cm⁻¹ is dominated by multiple, complex C-O stretching vibrations from the sucrose and the Fe-O-H bending of the core. spectroscopyonline.com A band in the lower wavenumber region, around 567 cm⁻¹, can be attributed to the Fe-O bending vibrations of the iron oxyhydroxide core. unisi.it The non-covalent bonding between the partial positive charges on the iron core surface and the negative dipole moments of the sucrose's hydroxyl groups is a key feature of the complex's structure. researchgate.net

| Wavenumber Range (cm⁻¹) | Vibration Type | Associated Component | Reference |

| 3500 - 3300 | O-H stretching | Sucrose, Water | spectroscopyonline.com |

| 1200 - 1000 | C-O stretching | Sucrose | spectroscopyonline.com |

| ~892 and ~795 | (OH) bending | Goethite (related FeOOH) | google.com |

| ~567 | Fe-O bending | Iron Oxyhydroxide Core | unisi.it |

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for determining the molecular weight (MW) and molecular weight distribution of macromolecular compounds like this compound. This method separates molecules based on their hydrodynamic volume in solution.

For this compound, GPC/SEC is used to measure key parameters such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn). These values are crucial quality attributes, as the molecular weight of the complex influences its stability and pharmacokinetic profile. The United States Pharmacopeia (USP) reports a weight average molecular weight for iron sucrose complex of approximately 49,000 Daltons. googleapis.com Other sources state an apparent average molecular mass in the range of 34,000 to 60,000 Daltons. nih.gov

The analysis is typically performed using a set of columns with specific pore sizes suitable for the expected molecular weight range, and detection is often achieved using a combination of a refractive index (RI) detector and a UV detector. google.comslideshare.net The RI detector responds to the total polymer concentration, while the UV detector can selectively detect the iron-containing complex. google.com This dual detection can provide information on both the iron-bound and free, unbound carbohydrate in the formulation. google.comslideshare.net

| Parameter | Description | Typical Value for Iron Sucrose | Reference |

| Weight-Average MW (Mw) | The average molecular weight where larger molecules contribute more significantly. | 34,000 - 60,000 Da | nih.govgoogle.com |

| Number-Average MW (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | ~24,000 Da | slideshare.net |

| Peak Molecular Weight (Mp) | The molecular weight at the highest peak of the chromatogram. | ~29,000 Da | google.com |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | ~1.4 | slideshare.net |

Mass Spectrometry Techniques (e.g., MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an advanced analytical technique used for the characterization of large molecules. In the context of this compound, MALDI-TOF can provide valuable information about the mass of the complex and its fragments.

The analysis of complex molecules like iron sucrose by MALDI-TOF can be challenging. However, it has been successfully employed to characterize and evaluate different fragments of the iron-sucrose molecule. One study utilized MALDI-TOF to analyze the products of thermal decomposition of iron-sucrose formulations. nih.gov This approach allows for the precise measurement of changes in particle size at the sub-nanometer to nanometer scale. nih.gov The analysis revealed a prominent peak with high intensity at approximately 68,000 Da in the mass spectra of the iron-sucrose formulations, which was correlated to the molecular weight of the samples. nih.gov This demonstrates the utility of MALDI-TOF in confirming the molecular weight and assessing the fragmentation patterns of these complex nanoparticles.

| Technique | Application | Key Finding | Reference |

| MALDI-TOF MS | Analysis of thermally decomposed iron-sucrose fragments | Identification of a high-intensity peak corresponding to a molecular weight of ~68,000 Da. | nih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and non-metals at very low concentrations. For this compound formulations, ICP-MS is the method of choice for the precise and accurate determination of the elemental iron content.

This technique is crucial for quality control, ensuring that each batch of the drug product contains the correct concentration of iron. The process involves digesting the sample to break down the iron-carbohydrate complex and then introducing the resulting solution into the plasma, which ionizes the iron atoms. The mass spectrometer then separates and quantifies these ions. ICP-MS can determine the total concentration of elemental iron in this compound and related formulations. googleapis.comthaiscience.info Beyond quantifying the primary element, ICP-MS is also instrumental in determining the presence and quantity of elemental impurities, which is a critical safety requirement according to regulatory standards such as the International Council for Harmonisation (ICH) Q3D and United States Pharmacopeia (USP) chapters <232> and <233>.

| Technique | Application in this compound Analysis | Importance | Reference |

| ICP-MS | Quantification of total elemental iron. | Ensures correct dosage and product quality. | googleapis.comthaiscience.info |

| ICP-MS | Detection and quantification of elemental impurities (e.g., As, Cd, Pb, Hg). | Ensures product safety and compliance with regulatory limits. |

Thermal and Other Analytical Techniques

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. These methods are valuable for characterizing the stability and composition of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve, or thermogram, provides information about thermal stability, decomposition temperatures, and the composition of the complex, including its water and carbohydrate content. For iron-carbohydrate complexes, TGA typically reveals several distinct weight loss steps. A comparative study of a sodium ferric gluconate complex in sucrose showed three main thermal events: an initial weight loss of ~77% up to 100 °C due to water evaporation, a second loss of ~10% between 100-245 °C attributed to sucrose degradation, and a final ~10% loss from 245-530 °C corresponding to the decomposition of the gluconate, leaving a residual mass of about 3% (iron oxide). mdpi.com Similar multi-step decomposition patterns are observed for iron sucrose. slideshare.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC detects thermal transitions such as melting, crystallization, and glass transitions. The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) peaks. For iron-saccharide complexes, DSC thermograms can reveal the phase transitions of the components. The DTA (a related technique) of sucrose shows an endothermic peak around 189 °C associated with its phase transition. In contrast, the thermal effects for the iron complexes are often exothermic, which can be related to the formation of new iron-oxide phases, loss of coordinated water, or metal-catalyzed oxidation reactions.

| Technique | Information Provided | Typical Observations for Iron-Saccharide Complexes | Reference |

| TGA | Mass loss as a function of temperature. | Step 1: Mass loss up to ~100 °C (evaporation of water). | mdpi.com |

| Step 2: Mass loss from ~100 °C to ~245 °C (decomposition of sucrose). | mdpi.com | ||

| Step 3: Mass loss from ~245 °C to >500 °C (decomposition of carbohydrate ligand). | mdpi.com | ||

| Residue: Remaining mass corresponds to iron oxide. | mdpi.com | ||

| DSC | Heat flow as a function of temperature. | Endothermic peaks (e.g., melting of sucrose component). | |

| Exothermic peaks (e.g., decomposition, oxidation). |

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed to determine the size distribution and surface charge of nanoparticles in a liquid medium. For this compound nanoparticles, DLS provides crucial information on their hydrodynamic diameter and zeta potential, which are key indicators of their stability in colloidal suspension.

The fundamental principle of DLS is based on the Brownian motion of particles suspended in a fluid. umich.edu Smaller particles move more rapidly than larger ones, causing faster fluctuations in the intensity of scattered light when illuminated by a laser beam. nih.govmdpi.com By analyzing the time-dependent fluctuations of the scattered light, a correlation function is generated, from which the diffusion coefficient of the particles can be calculated. The hydrodynamic diameter is then determined using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and viscosity of the medium. umich.edu

The size of this compound nanoparticles is a critical quality attribute, as even slight variations can influence their pharmacokinetic profiles. epfl.ch DLS measurements typically report the Z-average diameter, which is an intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. epfl.choup.com A low PDI value (typically < 0.1) indicates a monodisperse sample with a narrow size distribution, whereas values greater than 0.7 suggest a highly polydisperse sample that may not be suitable for DLS analysis. epfl.ch Studies on iron sucrose, a form of this compound, have reported Z-average diameters in the range of 10.5–12.8 nm. oup.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key predictor of colloidal stability. umich.edu It is the electrical potential at the slipping plane, which is the boundary between the particle with its layer of attached ions and the bulk dispersant. umich.edu A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, leading to a stable, non-aggregating suspension. haematologica.orgumich.edu For this compound and similar iron-carbohydrate complexes, zeta potential measurements are crucial for ensuring the stability of the formulation. For instance, at a pH close to physiological conditions (~7.2), negligible differences in zeta potential have been observed between different sodium ferric gluconate products, a related iron-carbohydrate complex. oup.com

Several factors can influence the accuracy and reproducibility of DLS measurements for this compound nanoparticles. These include sample concentration, the choice of diluent, and the presence of aggregates. epfl.chresearchgate.net High concentrations can lead to multiple scattering events and particle-particle interactions, which can result in an underestimation of the true particle size. researchgate.net Therefore, appropriate dilution is often necessary to obtain reliable data. researchgate.net The ionic strength of the diluent can also affect the stability of the colloidal suspension and must be carefully considered. epfl.ch

Stoichiometric Ratio Determination of Iron and Carbohydrate

The stoichiometric ratio of iron to the carbohydrate shell in this compound is a fundamental characteristic that defines the composition and properties of the complex. This ratio is crucial as it influences the iron content, the stability of the nanoparticle, and its iron-release characteristics.

The determination of this ratio involves the quantitative analysis of both the iron and the carbohydrate components of the complex. Various analytical methods can be employed for this purpose.

Iron Content Determination: The total iron content in this compound formulations is typically determined using methods that involve the dissociation of the iron from the carbohydrate complex, followed by quantification. Redox-potentiometric titration is a precise and accurate method for this purpose. oup.comcomplexgenerics.org This method is based on the reduction of ferric (Fe(III)) iron to ferrous (Fe(II)) iron in the presence of an iodide, which is subsequently oxidized to iodine. oup.com The liberated iodine is then titrated with a standard solution of sodium thiosulfate, and the endpoint is determined potentiometrically. oup.com This approach is considered more accurate and sensitive than visual indicator methods. oup.com

Carbohydrate Content Determination: Quantifying the carbohydrate component can be more challenging due to potential interference from the iron core and other excipients. A common approach involves the acid hydrolysis of the carbohydrate shell to its constituent monosaccharides, followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) with an evaporative light scattering detector (ELSD) is a suitable technique for this purpose. researchgate.net The method involves treating the ferric carboxymaltose (a related complex) sample with acid at an elevated temperature to break down the carbohydrate, followed by pH adjustment to precipitate the iron. researchgate.net The resulting solution containing the monosaccharides is then analyzed by HPLC. researchgate.net

The stoichiometric ratio is then calculated from the determined amounts of iron and carbohydrate. For instance, the molecular formula for one form of this compound is given as C₁₂H₂₂O₁₁Fe, which implies a specific molar ratio between iron and the sucrose molecule. researchgate.net In manufacturing processes, the weight ratio of iron to sugar can be controlled, for example, within a range of 1:0.5 to 1:4. epfl.ch For iron sucrose, a common formulation of this compound, the sucrose content can be around 15 mg per mg of iron. haematologica.org

The following table provides an example of the stoichiometric composition of different iron-carbohydrate complexes, highlighting the variability in the iron-to-carbohydrate ratio among these products.

| Compound Name | Iron Content (mg/mL) | Approximate Carbohydrate to Iron Ratio (mg/mg) |

| Iron Sucrose | 20 | 15 |

| Sodium Ferric Gluconate | 12.5 | 16 |

| Ferric Carboxymaltose | 50 | 1.5 |

| Ferumoxytol | 30 | 0.97 |

| Iron Dextran (B179266) (Low Molecular Weight) | 50 | 4.1 |

This table is generated based on data from various sources for comparative purposes. haematologica.org

Assessment of Labile Iron Content and Complex Stability

The stability of the this compound complex and the amount of labile iron it releases are critical parameters that relate to its behavior in biological systems. Labile iron refers to iron that is weakly bound to the carbohydrate shell and can be readily released into the surrounding medium. nih.gov

Methodologies for Labile Iron Quantification

Several analytical methods have been developed to quantify the labile iron content in intravenous iron formulations like this compound. These methods are essential for assessing the potential for the complex to release iron prematurely.

Colorimetric Assays: These assays utilize chromogenic reagents that form colored complexes with iron. The Ferrozine® assay is a widely used colorimetric method for quantifying ferrous iron (Fe(II)). mdpi.comresearchgate.netnih.gov To measure total labile iron, a reducing agent can be added to convert any released ferric iron (Fe(III)) to Fe(II) before the addition of Ferrozine. nih.gov The intensity of the resulting color is proportional to the iron concentration and is measured spectrophotometrically. nih.gov

Chelation-Based Assays: These methods employ strong iron chelators to capture the labile iron. Deferoxamine (DFO) is a common chelating agent used in these assays. nih.gov The amount of iron chelated by DFO can be quantified using High-Performance Liquid Chromatography (HPLC). nih.gov This method has been shown to be robust for measuring chelatable iron in both in vitro and in vivo samples. nih.gov

Transferrin Saturation Assays: This in vitro method assesses the ability of the iron complex to donate iron to transferrin, the primary iron transport protein in the blood. oup.comnih.gov The iron formulation is incubated with serum, and the increase in transferrin-bound iron is measured after removing the iron-carbohydrate complex, typically using alumina (B75360) columns. oup.comnih.gov This provides a measure of the biologically available or labile iron fraction. oup.com

The table below summarizes findings on the labile iron content of different intravenous iron formulations, including iron sucrose (a type of this compound).

| IV Iron Formulation | Labile Iron (% of total iron) | Method |

| Iron Sucrose | 10.2% - 15.5% (as Fe(II)) | Ferrozine Assay nih.gov |

| Iron Sucrose | ~4% | Transferrin Donation nih.gov |

| Ferric Gluconate | 1.4% - 1.8% (as Fe(II)) | Ferrozine Assay nih.gov |

| Ferric Gluconate | ~5.8% | Transferrin Donation nih.gov |

| Ferric Carboxymaltose | 1.4% (as Fe(II)) | Ferrozine Assay nih.gov |

| Ferumoxytol | 0.26% (as Fe(II)) | Ferrozine Assay nih.gov |

| Iron Dextran | 0.8% (as Fe(II)) | Ferrozine Assay nih.gov |

| Iron Dextran | ~2.5% - 3.5% | Transferrin Donation nih.gov |

This table presents a summary of findings from different studies and methodologies. The percentage of labile iron can vary depending on the specific product lot and the analytical method used. nih.govnih.gov

Factors Influencing Labile Iron Release Kinetics

The rate and extent of labile iron release from this compound nanoparticles are influenced by a variety of factors related to the formulation itself and its environment.

Complex Stability and Molecular Weight: The stability of the iron-carbohydrate complex is a primary determinant of labile iron release. mdpi.com Formulations with lower molecular weight and less stable carbohydrate shells, such as iron sucrose and ferric gluconate, tend to release labile iron more readily compared to higher molecular weight complexes like iron dextran and ferric carboxymaltose. haematologica.org The degradation kinetics of the complex directly impact the release of labile iron. nih.gov

Dilution and Diluent: The process of diluting the this compound formulation for administration can affect the stability of the carbohydrate shell and consequently the amount of labile iron released. epfl.ch The choice of diluent (e.g., saline) and the dilution ratio are important considerations. epfl.ch

Storage Conditions: The stability of iron-carbohydrate complexes can be sensitive to storage conditions. epfl.ch Improper storage can lead to degradation of the complex and an increase in labile iron content. epfl.ch

Surrounding Matrix: The release of labile iron can differ significantly depending on the medium. For instance, in vitro studies have shown that the release of labile iron from some intravenous iron formulations is significantly lower in a biorelevant matrix like rat serum compared to saline. nih.gov This suggests that serum proteins may have a stabilizing effect on the nanoparticles. umich.edu

pH: The pH of the surrounding environment can influence the stability of the iron-carbohydrate complex and the solubility of iron, thereby affecting the release of labile iron.

Presence of Other Substances: The interaction with other molecules in the medium can also play a role. For example, the presence of chelating agents or other substances with a high affinity for iron could potentially draw iron away from the carbohydrate complex.

Understanding these factors is crucial for ensuring the stability and predictable iron release profile of this compound formulations.

Molecular and Cellular Mechanisms of Ferric Saccharate Interaction

Mechanisms of Iron Release from the Saccharate Complex

Intravenously administered iron-carbohydrate complexes like ferric saccharate function as prodrugs, meaning the iron must be liberated from its carbohydrate shell to become biologically available. mdpi.com Following administration, the this compound complex is primarily processed by the reticuloendothelial system (RES), where it is dissociated into its iron and sucrose (B13894) components. drugbank.comdrugs.com

However, there is evidence that a fraction of the iron can become available prior to extensive cellular processing. In vitro studies have identified a "labile iron fraction" in parenteral iron formulations, including iron sucrose. oup.comoup.com This weakly-bound iron can be released from the complex, with some studies suggesting that iron sucrose releases labile iron more readily than more stable complexes like iron dextran (B179266). karger.com This release can result in direct donation of iron to plasma proteins, most notably transferrin. oup.comhenryford.com The precise mechanism, whether through direct donation or rapid intracellular processing within the RES, dictates the speed at which the iron becomes available for either transport or potential off-target reactions. henryford.com The amount of this labile iron is influenced by the specific formulation and the surrounding chemical environment. oup.com

Cellular Uptake Pathways and Intracellular Iron Processing (e.g., macrophage interaction)

The primary route for the clearance and processing of this compound from circulation is uptake by macrophages of the reticuloendothelial system (RES), particularly in the liver and spleen. mdpi.com These complexes are taken up via endocytosis, a process by which the cell membrane engulfs the nanoparticle. mdpi.comhaematologica.org For nanoparticles of similar size and for other polymeric forms of iron, clathrin-mediated endocytosis has been identified as a key pathway for macrophage internalization. plos.orgnih.govwilhelm-lab.com

Once inside the macrophage, the this compound is contained within an endosome. jci.org Within this acidic compartment, the iron is released from the sucrose complex. The ferric iron (Fe³⁺) is then reduced to its ferrous form (Fe²⁺) by metalloreductases like the six-transmembrane epithelial antigen of prostate 3 (STEAP3). jci.orgnih.govnih.gov This reduction is crucial for its transport out of the endosome and into the cytosol via transporters such as the divalent metal transporter 1 (DMT1). jci.orgnih.gov

Inside the cytosol, the iron enters the labile iron pool. From here, it has two primary fates within the macrophage:

Storage: To prevent toxicity from free, redox-active iron, it is sequestered and stored within the protein shell of ferritin. mdpi.comjci.org

Export: Iron can be exported from the macrophage back into the circulation via the transmembrane protein ferroportin. mdpi.comjci.org The exported ferrous iron is then re-oxidized to ferric iron by ferroxidases like ceruloplasmin, allowing it to be bound by transferrin for transport to sites of use, such as the bone marrow for hemoglobin synthesis. mdpi.comhaematologica.orgnih.gov

This highly regulated process ensures that iron is made available for physiological needs while minimizing its potential toxicity. jci.org

Biotransformation and Metabolic Fate of the Saccharate Ligand

Following the dissociation of the this compound complex within the reticuloendothelial system, the iron and sucrose components follow separate metabolic pathways. drugbank.comdrugs.com The sucrose ligand, once freed from the iron core, is largely cleared from the body via renal elimination. Studies have shown that a significant portion of the administered sucrose is excreted in the urine. drugbank.com Approximately 68% of the sucrose dose is eliminated by the 4-hour mark, with this value rising to about 75% after 24 hours. drugbank.com

Interactions with Endogenous Iron Homeostasis Regulators (e.g., hepcidin (B1576463) pathways)

This compound administration directly influences the body's master regulators of iron homeostasis, most notably the liver-produced hormone hepcidin. Hepcidin acts as a negative regulator of iron availability in the plasma. nih.govcpho.or.kr It functions by binding to the iron export protein ferroportin on the surface of cells like enterocytes and macrophages, causing ferroportin's internalization and degradation. ahajournals.orgnih.gov This action effectively traps iron within these cells, lowering circulating iron levels.

The administration of intravenous iron, such as this compound, leads to a rapid increase in transferrin saturation. haematologica.org This rise in transferrin-bound iron is sensed by hepatocytes, which then upregulate the production and secretion of hepcidin. haematologica.orgmdpi.com Studies have demonstrated a direct and significant correlation between the post-infusion increase in transferrin saturation and the subsequent rise in serum hepcidin levels. haematologica.org This response is believed to be a protective mechanism to prevent iron overload in the circulation and the appearance of potentially toxic non-transferrin-bound iron (NTBI). haematologica.org Chronic inflammatory states can also influence this axis, but the acute response to iron infusion is a key interaction with endogenous regulatory pathways. ashpublications.org

Oxidative Stress Induction Mechanisms by Labile Iron (in vitro, non-clinical)

A critical aspect of the molecular activity of this compound is its potential to induce oxidative stress. This phenomenon is primarily linked to the release of labile, redox-active iron that is not safely bound to transferrin (non-transferrin-bound iron or NTBI). nih.govnih.govresearchgate.net This form of iron can catalyze the formation of reactive oxygen species (ROS), which can lead to cellular damage. nih.gov In vitro studies have consistently shown that intravenous iron preparations can generate labile iron and induce oxidative stress. oup.comoup.comresearchgate.net

One of the key mechanisms of iron-induced oxidative stress is the generation of superoxide (B77818) radicals (O₂⁻). Labile iron can participate in Fenton and Haber-Weiss-type reactions, which convert less reactive oxygen species into highly reactive ones. In vitro and ex vivo experiments have demonstrated that the administration of this compound leads to a significant and rapid increase in superoxide generation. nih.govcapes.gov.br One study using electron spin resonance on whole blood samples after this compound infusion recorded a notable increase in superoxide production. nih.govresearchgate.netresearchgate.net

| Time Point Post-Infusion | Increase in Superoxide Generation (%) | Reference |

|---|---|---|

| 10 minutes | 70% | nih.govresearchgate.net |

| 240 minutes | 53% | nih.govresearchgate.net |

This rapid formation of superoxide radicals is a primary initiator of the oxidative stress cascade observed with labile iron exposure. capes.gov.bruu.nl

Endothelial cells, which form the inner lining of blood vessels, are particularly susceptible to damage from circulating labile iron and the resultant oxidative stress. In vitro studies using cultured human endothelial cells have elucidated the specific cellular responses to this compound-induced stress.

Exposure of human aortic endothelial cells (HAECs) to iron sucrose leads to a dose- and time-dependent increase in intracellular ROS production. nih.govmedchemexpress.com This oxidative stress triggers a pro-inflammatory and pro-atherogenic response in the endothelial cells, characterized by:

Increased Expression of Adhesion Molecules: Iron sucrose upregulates the expression of intracellular cell adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). medchemexpress.complos.org These molecules on the endothelial surface facilitate the adhesion of circulating monocytes.

Enhanced Monocyte Adhesion: The upregulation of adhesion molecules results in a marked increase in the adhesion of monocytes to the endothelial monolayer, a critical early event in the development of atherosclerosis. nih.govplos.org

Endothelial Injury and Dysfunction: Prolonged or high-dose exposure can lead to direct endothelial cell injury and apoptosis. nih.gov

These in vitro findings demonstrate that labile iron from this compound can directly activate pathways in endothelial cells that are central to vascular inflammation and damage. nih.govplos.org

Preclinical Pharmacokinetic and Biodistribution Studies of Ferric Saccharate

Iron Pharmacokinetics in Animal Models

Following intravenous administration, the ferric saccharate complex is treated by the body as a prodrug. The iron must be released from its carbohydrate shell to become biologically available. nih.gov The pharmacokinetic properties are significantly influenced by the stability of the complex and its interaction with the reticuloendothelial system (RES). nih.govdrugbank.com

In animal models such as rats, intravenous administration of this compound leads to a rapid increase in total serum iron concentrations, reaching a maximum level shortly after injection. medicines.org.uk Studies in healthy adults show peak concentrations are typically attained within 10 minutes post-injection. medicines.org.uk The iron component generally follows first-order kinetics with an elimination half-life of approximately 6 hours in healthy subjects. fda.gov Following the initial peak, plasma iron levels decline as the complex is cleared from circulation. In rats administered iron sucrose (B13894), plasma iron levels were observed to increase and then return to baseline by 24 hours post-administration. researchgate.net After 24 hours, the total serum iron concentration is typically reduced to pre-dose levels. medicines.org.uk

A small, transient fraction of this iron may exist as non-transferrin-bound iron (NTBI) or labile plasma iron (LPI). nih.govhaematologica.org Studies show that administration of this compound can lead to the temporary generation of NTBI, which increases shortly after administration and returns to baseline values before the subsequent administration. nih.gov One study noted that maximal NTBI concentrations after iron sucrose administration were in the range of 0.8 to 1.25 µM at 2 to 4 hours. haematologica.org The generation of LPI is time-dependent and transitory, with levels showing a significant, though temporary, rise following infusion. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Time to Maximum Serum Concentration (Tmax) | ~10 minutes | medicines.org.uk |

| Elimination Half-Life (t½) | ~6 hours | fda.gov |

| Total Clearance | 1.2 L/h | fda.gov |

| Apparent Volume of Distribution (Steady State) | 7.9 L | fda.gov |

The primary pathway for the clearance of this compound from the plasma is uptake by the reticuloendothelial system (RES), predominantly in the liver, spleen, and bone marrow. medicines.org.uknih.gov The macrophage-rich spleen, in particular, is considered representative of RES iron uptake. medicines.org.uk Once administered, the complex is dissociated into its iron and sucrose components by the RES. drugbank.comfda.gov The iron is then either stored within the RES cells in forms like ferritin and hemosiderin or released to the plasma transport protein transferrin. psu.eduresearchgate.net This transferrin-bound iron is subsequently delivered to sites of utilization, such as the bone marrow for incorporation into hemoglobin during erythropoiesis. drugbank.compsu.edu

The sucrose component is largely eliminated via urinary excretion. fda.gov Studies in healthy volunteers have shown that about 75% of the administered sucrose is excreted in the urine within 24 hours. fda.gov Renal elimination of iron itself is minimal, accounting for less than 5% of the administered dose within the first 4 hours post-injection. medicines.org.uk The large size of the iron sucrose complex (approx. 43 kDa) prevents its direct elimination by the kidneys. medicines.org.uk

Organ-Specific Iron Biodistribution in Animal Models

Biodistribution studies in animal models like rats are essential to understand where the administered iron accumulates. Following intravenous administration of this compound, the iron predominantly partitions to the organs of the RES. fda.govnih.gov

The liver is a primary site for the uptake and storage of iron from the this compound complex. medicines.org.ukfda.gov Following administration in rats, a significant and transient increase in hepatic iron concentration is observed. researchgate.netnih.gov The iron is taken up by the liver's resident macrophages, known as Kupffer cells. psu.edu Studies in rats have demonstrated dose-dependent iron accumulation in the liver. nih.gov In mice, liver iron concentrations were found to be elevated by nearly twofold seven days after iron administration compared to controls. nih.gov This hepatic sequestration is a key part of the normal metabolic processing of the intravenous iron complex.

Along with the liver, the spleen and bone marrow are major sites of iron sequestration from this compound. medicines.org.ukfda.gov The spleen's role in filtering blood allows its macrophages to efficiently capture the circulating iron complexes. medicines.org.uk In rats, splenic iron levels have been shown to increase following administration. researchgate.netnih.gov

The bone marrow acts as a crucial iron-trapping compartment, where the sequestered iron is utilized for the synthesis of hemoglobin in developing red blood cells. fda.gov Studies using radiolabeled iron sucrose in patients have confirmed significant distribution to the bone marrow. fda.gov In rat models, bone marrow iron levels were found to remain elevated throughout a 28-day study period following administration. researchgate.netnih.gov

While the majority of iron from this compound is distributed to the liver, spleen, and bone marrow, minor and transient accumulation can occur in other tissues. researchgate.net Studies in rats have recorded small, temporary increases in iron levels in the kidneys. nih.gov However, no significant increases in tissue iron levels were generally observed in organs such as the heart, lungs, or stomach. researchgate.netnih.gov

| Organ/Tissue | Finding | Animal Model/Study Type | Reference |

|---|---|---|---|

| Liver | Primary site of uptake and storage; transient increase in iron concentration. | Rats, Patients | medicines.org.ukfda.govresearchgate.net |

| Spleen | Major site of RES uptake; increased iron levels post-administration. | Rats, Patients | medicines.org.ukfda.govresearchgate.net |

| Bone Marrow | Key iron-trapping compartment for erythropoiesis; sustained elevation of iron levels. | Rats, Patients | fda.govresearchgate.netnih.gov |

| Kidneys | Small, transient increases in iron levels observed. | Rats | nih.gov |

| Heart, Lungs, Stomach | No significant increases in iron levels observed. | Rats | researchgate.netnih.gov |

Influence of Physicochemical Properties on Preclinical Pharmacokinetic and Biodistribution Profiles

The preclinical pharmacokinetic and biodistribution profiles of intravenous iron-carbohydrate complexes, including this compound (also known as iron sucrose), are intrinsically linked to their physicochemical properties. nih.govresearchgate.net These complexes are classified as non-biological complex drugs (NBCDs) or nanomedicines, meaning their behavior in the body is determined not just by the active iron component, but by the entire structure of the nanoparticle. nih.govepfl.chresearchgate.net Key physicochemical characteristics such as molecular weight, particle size, the nature of the carbohydrate shell, and the stability of the complex are decisive for the compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netwuxiapptec.com

The core of this compound consists of a multinuclear ferric oxyhydroxide, which is stabilized by a large number of non-covalently bonded sucrose molecules. google.com This structure forms a macromolecular complex with an approximate molecular weight of 43 kDa. google.com The stability endowed by this carbohydrate shell is a critical attribute, designed to ensure that ionic iron is not readily released under physiological conditions. epfl.chgoogle.com The rate and extent of plasma clearance and subsequent tissue biodistribution are largely governed by the surface characteristics of these complexes, which dictate their interaction with the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES). nih.govresearchgate.netmdpi.com

In preclinical studies, the molecular weight of an iron-carbohydrate complex influences its plasma residence time. hofstra.eduumich.edu While this compound has a relatively moderate molecular weight compared to other iron complexes, this property still affects its clearance. umich.educapes.gov.br Following intravenous administration in animal models, the complex is rapidly cleared from the serum and taken up primarily by the liver, spleen, and bone marrow. nih.govnih.gov The volume of distribution of the central compartment (Vc) has been found to be close to the volume of the serum. researchgate.net

The stability of the carbohydrate shell directly impacts the biodistribution profile. epfl.ch A more stable complex, like this compound, limits the immediate release of large amounts of free iron into the plasma, which could otherwise lead to deposition in parenchymal tissues. nih.govresearchgate.net Preclinical research comparing various iron complexes in rats has shown that the distribution to tissues varies markedly despite similar serum iron profiles. nih.gov Studies using an anemic rat model demonstrated that this compound partitions predominantly into the liver, spleen, and bone marrow, with no significant increases in iron levels observed in the heart or lungs. nih.govnih.gov This targeted delivery to the cells of the MPS is a key feature of its pharmacokinetic profile. nih.gov

Variations in the manufacturing process can lead to subtle differences in physicochemical properties, which in turn can alter the pharmacokinetic and biodistribution behavior. epfl.chresearchgate.net Therefore, the precise control of particle size, molecular weight distribution, and complex stability is essential for consistent in vivo performance. nih.govgoogle.com

The following tables present comparative data on the physicochemical properties and preclinical biodistribution of various iron-carbohydrate complexes.

Table 1: Comparative Physicochemical Properties of Intravenous Iron Complexes

| Property | This compound (Iron Sucrose) | Sodium Ferric Gluconate | Iron Dextran (B179266) (Low Molecular Weight) | Ferric Carboxymaltose | Ferumoxytol |

|---|---|---|---|---|---|

| Approximate Molecular Weight (kDa) | 43 google.com | 200 umich.edu | 252 umich.edu | 150 umich.edu | 731 capes.gov.br |

| Carbohydrate Shell | Sucrose google.com | Gluconate and Sucrose nih.gov | Dextran nih.gov | Carboxymaltose nih.gov | Polyglucose sorbitol carboxymethylether mdpi.com |

| Stability Characteristic | Stable complex, limits release of free iron google.com | Lower stability, higher release of catalytic iron compared to iron sucrose capes.gov.br | High stability due to high molecular weight dextran nih.gov | Stable complex nih.gov | High stability, minimal free iron release capes.gov.br |

This table is a compilation of data from multiple sources and is intended for comparative purposes. Exact values may vary based on specific manufacturing processes and analytical methods.

Table 2: Summary of Preclinical Biodistribution Findings for this compound in Rat Models

| Tissue | Observation | Research Finding |

|---|---|---|

| Liver | Primary site of uptake and iron deposition. nih.gov | Following administration, a transient increase in hepatic iron was observed. nih.gov Significant iron uptake is seen in the liver. nih.gov |

| Spleen | Primary site of uptake and iron deposition. nih.gov | The complex is rapidly taken up by the spleen. nih.gov |

| Bone Marrow | Primary site of uptake and iron deposition. nih.gov | Bone marrow iron levels remained elevated throughout a 28-day study period. nih.gov |

| Heart | No significant increase in tissue iron levels observed. nih.gov | Preclinical studies showed no significant positive staining for iron in cardiomyocytes. mdpi.com |

| Kidney | No significant positive staining for iron in tubular epithelial cells. mdpi.com | Minimal renal elimination is characteristic of an ideal iron preparation. researchgate.net |

| Lungs | No significant increase in tissue iron levels observed. nih.gov | - |

This table summarizes findings from preclinical studies in rat models.

Preclinical Investigations of Biological Effects and Mechanistic Insights of Ferric Saccharate

In Vitro Cellular Responses to Ferric Saccharate Exposure

In vitro studies provide a foundational understanding of the cellular and molecular responses to this compound. These investigations, conducted in controlled laboratory settings, offer insights into how specific cell types interact with this iron compound, paving the way for a more comprehensive understanding of its biological effects.

Macrophages, key cells of the immune system, play a central role in iron homeostasis by clearing senescent red blood cells and recycling iron. oregonstate.edu When exposed to iron complexes like this compound, macrophages exhibit significant iron uptake. Studies have shown that macrophages can acquire iron from polymeric forms of non-transferrin-bound iron (NTBI), such as this compound, through endocytic pathways. nih.gov This process leads to an increase in the intracellular labile iron pool, a dynamic source of redox-active iron. jci.org

The loading of iron into macrophages can modulate their activation state and function. Iron availability is linked to macrophage polarization, influencing whether they adopt a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. nih.gov For instance, iron overload can increase the expression of hepcidin (B1576463), a key regulator of iron metabolism, which in turn can influence macrophage activation. nih.gov Furthermore, iron can activate the NLRP3 inflammasome, promoting M1-like macrophage polarization through the generation of reactive oxygen species (ROS). nih.gov The specific effects of this compound on macrophage polarization and subsequent immune responses are an area of ongoing research.

The endothelium, the inner lining of blood vessels, is crucial for cardiovascular health. In vitro studies have investigated the impact of iron compounds, including those similar to this compound, on endothelial cells. Some research suggests that exposure to certain intravenous iron preparations can have inhibitory effects on endothelial cell proliferation and may induce apoptosis in a dose-dependent manner. researchgate.net

For example, iron sucrose (B13894), a compound related to this compound, has been shown to increase endothelial adhesion in human aortic endothelial cells (HAECs) in a time- and dose-dependent manner. nih.gov This increased adhesion was associated with a significant rise in NADPH oxidase (NOx) activity, a key enzyme involved in superoxide (B77818) production. nih.gov These findings suggest that direct exposure of endothelial cells to certain forms of intravenous iron can trigger responses that may affect vascular integrity and function.

A significant focus of in vitro research on this compound has been its potential to induce oxidative stress. Non-transferrin-bound iron (NTBI), which can increase after the administration of this compound, is thought to act as a catalyst in the formation of oxygen radicals. nih.gov Free iron, particularly in its ferrous (Fe2+) form, can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. researchgate.netmdpi.com

Studies have demonstrated that the introduction of this compound can lead to an increase in superoxide generation in whole blood. researchgate.netnih.govresearchgate.net This increase in reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. nih.gov The reduction potential of the iron complex influences its likelihood of being reduced to the more reactive Fe2+ species, thereby affecting its potential to induce oxidative stress. researchgate.net

Iron is an essential nutrient for the growth and virulence of most bacteria. frontiersin.orgnih.gov The availability of iron in the host environment can significantly influence the outcome of an infection. plos.org Some bacteria have evolved sophisticated mechanisms, such as the secretion of siderophores, to acquire iron from their surroundings. frontiersin.org

The introduction of exogenous iron, such as this compound, could potentially modulate bacterial growth. However, the relationship is complex. While iron is necessary for bacterial proliferation, the host's immune system also utilizes iron sequestration as a defense mechanism. nih.gov Research has shown that altering intestinal iron availability can modulate the composition of the gut microbiota. researchgate.net Some studies suggest that certain iron formulations may increase the abundance of specific bacterial families like Enterobacteriaceae. researchgate.net The direct impact of this compound on the growth of various bacterial species is an area that warrants further specific investigation to understand its implications in the context of infections. Probiotic bacteria, for instance, have been shown to possess ferric-reducing activity, converting ferric iron (Fe3+) to the more absorbable ferrous form (Fe2+), which could influence iron bioavailability for both the host and other microbes. mdpi.com

In Vivo Mechanistic Studies in Non-Clinical Animal Models

Animal models provide a crucial bridge between in vitro findings and clinical observations, allowing for the investigation of the systemic effects of this compound in a living organism.

Consistent with in vitro findings, animal studies have demonstrated that intravenous iron administration can lead to oxidative stress. ahajournals.org Rodent models have shown that infusions of iron are associated with increased markers of oxidative stress. ahajournals.org For instance, parenteral iron administration has been shown to increase oxidative stress in the aorta and heart of a rat model of chronic kidney disease. nih.gov

One of the proposed mechanisms for this is the generation of non-transferrin-bound iron (NTBI), which can catalyze the formation of reactive oxygen species. nih.gov Animal models have been instrumental in studying the link between iron administration, NTBI formation, and subsequent oxidative damage. For example, studies using ferric nitrilotriacetate (Fe-NTA), another iron complex used to induce oxidative stress in animal models, have shown it can cause lipid peroxidation in the liver and kidneys. mdpi.com While not this compound, these models provide insights into the general mechanisms of iron-induced oxidative stress.

The following table summarizes findings from studies investigating the effects of intravenous iron on oxidative stress markers in animal models.

| Animal Model | Iron Compound | Key Findings Related to Oxidative Stress |

| Rat Chronic Kidney Disease Model | Iron Dextran (B179266) | Induced oxidative stress in the aorta and heart. nih.gov |

| Rodent Models | Intravenous Iron | Associated with increased oxidative stress. ahajournals.org |

| A/J Strain Mice | Ferric Nitrilotriacetate (Fe-NTA) | Induced renal lipid peroxidation. mdpi.com |

| Male ddY Mice | Ferric Nitrilotriacetate (Fe-NTA) | Administration of estriol (B74026) attenuated Fe-NTA-induced renal lipid peroxidation. mdpi.com |

Investigations into Endothelial Dysfunction Pathways in Animal Models

Preclinical studies in animal models have explored the impact of this compound on endothelial function, revealing potential mechanisms underlying its effects on the vascular system. Research indicates that intravenous iron, including this compound, can induce oxidative stress, a key contributor to endothelial dysfunction. haematologica.orgresearchgate.netresearchgate.net

In animal models, the administration of this compound has been linked to increased production of reactive oxygen species (ROS). haematologica.org This elevation in ROS can lead to a state of oxidative stress, which in turn may impair the function of the endothelium, the thin layer of cells lining the blood vessels. One of the critical pathways affected by oxidative stress is the nitric oxide (NO) signaling pathway. NO is a crucial molecule for maintaining vascular health, promoting vasodilation, and inhibiting inflammation and thrombosis. Oxidative stress can reduce the bioavailability of NO, leading to endothelial dysfunction. Some studies suggest that iron compounds can activate NADPH oxidase (NOx) and NF-κB signaling in endothelial cells, which are involved in the inflammatory response and the expression of adhesion molecules. nih.gov

Furthermore, animal studies have investigated the effect of iron on the expression of adhesion molecules on endothelial cells. nih.gov Increased expression of these molecules can facilitate the adhesion of leukocytes to the endothelium, a critical early step in the development of atherosclerosis. nih.govfrontiersin.org For instance, in a mouse model of chronic kidney disease, parenteral iron sucrose was found to increase mononuclear-endothelial adhesion and exacerbate atherosclerosis. nih.gov This was associated with increased tissue superoxide production and expression of cell adhesion molecules. nih.gov

It is important to note that while some studies point towards a detrimental effect of this compound on endothelial function in animal models, the context of these findings is crucial. The effects can be dependent on the dose, the underlying condition of the animal model (e.g., presence of chronic kidney disease), and the specific iron formulation used. nih.govnih.gov

Table 1: Summary of Key Findings in Animal Models Regarding this compound and Endothelial Dysfunction

| Finding | Animal Model | Implication |

| Increased oxygen radical stress | In vivo models | Potential for endothelial dysfunction haematologica.orgresearchgate.net |

| Upregulation of adhesion molecules | Mouse models of CKD | Increased leukocyte-endothelial adhesion, early atherogenesis nih.gov |

| Exacerbation of atherosclerosis | Mouse models of CKD | Potential pro-atherogenic effects nih.gov |

| Activation of NOx/NF-κB signaling | In vitro (human aortic endothelial cells) | Pro-inflammatory and pro-adhesive effects on endothelium nih.gov |

| Reduced acetylcholine-mediated relaxation | Rat aorta rings | Impaired endothelial-dependent vasodilation frontiersin.org |

Assessment of Hemoglobin Synthesis Precursors and Iron Storage in Animal Models

Preclinical research in animal models has been instrumental in evaluating the impact of this compound on the fundamental processes of iron metabolism, specifically hemoglobin synthesis and iron storage. These studies provide insights into how this iron compound is utilized for red blood cell production and stored within the body.

In various animal models, particularly in rats with induced iron deficiency anemia, the administration of this compound has been shown to effectively support hemoglobin synthesis. nih.govresearchgate.net Studies have demonstrated that supplementation with microencapsulated this compound leads to significant increases in hemoglobin levels, comparable to the effects of ferrous sulfate (B86663), a commonly used iron supplement. nih.govresearchgate.net This indicates that the iron from this compound is effectively incorporated into the heme molecule, a critical component of hemoglobin. researchgate.net The process of erythropoiesis, or red blood cell production, is heavily dependent on a steady supply of iron for heme synthesis. haematologica.org

Beyond hemoglobin levels, researchers have also examined precursors and markers of red blood cell production. In anemic rats, treatment with microencapsulated this compound resulted in a significant increase in the mean corpuscular volume of reticulocytes and the average hemoglobin content in reticulocytes. nih.govresearchgate.net Reticulocytes are immature red blood cells, and these findings suggest that this compound promotes the production of new, healthy red blood cells.

Regarding iron storage, animal studies have assessed the effects of this compound on key iron storage proteins, primarily ferritin. Ferritin sequesters iron in a non-toxic and readily available form. Following administration of iron compounds, including this compound, an increase in ferritin levels is typically observed in tissues such as the liver and spleen, which are major sites of iron storage. jcdr.netresearchgate.net In non-anemic rats, intravenous iron administration led to significantly larger areas of iron(III) deposits and L-ferritin in the liver, heart, and kidneys compared to control groups. jcdr.net Specifically, with iron sucrose, iron deposits were primarily located in the Kupffer cells of the liver. jcdr.net The induction of ferritin synthesis is a crucial physiological response to prevent iron-mediated oxidative stress. researchgate.netnih.gov

Table 2: Effects of this compound on Hemoglobin and Iron Storage Parameters in Animal Models

| Parameter | Animal Model | Observation | Reference(s) |

| Hemoglobin (Hb) | Anemic Rats | Significant increase, comparable to ferrous sulfate | nih.govresearchgate.net |

| Mean Corpuscular Volume of Reticulocytes | Anemic Rats | Significant increase | nih.govresearchgate.net |

| Average Hemoglobin Content in Reticulocytes | Anemic Rats | Significant increase | nih.govresearchgate.net |

| Serum Iron | Anemic Rats | Increased levels | rsc.org |

| Total Iron Binding Capacity (TIBC) | Anemic Rats | Decreased levels | rsc.org |

| Transferrin Saturation | Anemic Rats | Increased levels | rsc.org |

| Liver Ferritin | Non-anemic Rats | Increased deposits | jcdr.net |

| Liver Iron Deposits | Non-anemic Rats | Increased deposits, primarily in Kupffer cells | jcdr.net |

Bioavailability Assessment in Animal Models

The bioavailability of an iron supplement refers to the fraction of the administered dose that is absorbed and becomes available for metabolic processes in the body. europa.eu Preclinical studies in animal models are crucial for determining the bioavailability of different iron formulations, including this compound.

In a key study using a rat model of iron deficiency anemia, the bioavailability of microencapsulated this compound was compared to that of ferrous sulfate. nih.govresearchgate.net The results demonstrated that the ingestion of microencapsulated this compound was as effective as ferrous sulfate in promoting recovery from anemia. nih.govresearchgate.net This was evidenced by comparable improvements in final body weight, feed efficiency, mean corpuscular volume of reticulocytes, and average hemoglobin content in reticulocytes between the two groups. nih.govresearchgate.net These findings suggest that microencapsulated this compound has a similar bioavailability to ferrous sulfate in this animal model. mdpi.com

Other research in murine models has also supported the absorption and incorporation of iron from this compound into hemoglobin, allowing for recovery from anemia. researchgate.net Studies have also been conducted to evaluate the pharmacokinetics of intravenous iron-carbohydrate complexes in anemic rats. researchgate.net One study on Ferrlecit®, a sodium ferric gluconate complex in sucrose, found that the colloidal iron followed first-order kinetics with a half-life of 2.2 hours in rats. researchgate.net

The method of encapsulation has been explored to potentially enhance the bioavailability of iron compounds. ijpsonline.comresearchgate.net For example, alginate-encapsulated this compound microemulsions have been developed and tested in mice. nih.gov These studies indicated that such formulations could lead to higher iron absorption, as reflected by increased serum iron and hemoglobin levels. nih.gov

It is important to consider that the bioavailability of iron can be influenced by various factors, including the chemical form of the iron, the presence of other dietary components, and the physiological state of the animal (e.g., iron-deficient vs. iron-replete). acs.org Animal models provide a controlled environment to investigate these variables and to compare the relative bioavailability of different iron preparations before they are tested in humans. mdpi.com

Table 3: Comparative Bioavailability Findings for this compound in Animal Models

| Iron Formulation | Comparator | Animal Model | Key Findings | Reference(s) |

| Microencapsulated this compound | Ferrous Sulfate | Anemic Sprague-Dawley Rats | No significant difference in recovery from anemia (body weight, feed efficiency, reticulocyte parameters). Similar bioavailability demonstrated. | nih.govresearchgate.netmdpi.com |